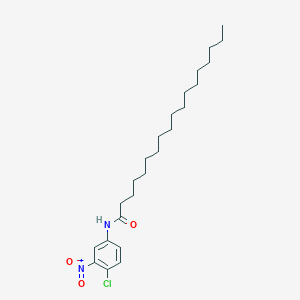

N-(4-chloro-3-nitrophenyl)octadecanamide

Description

Properties

CAS No. |

143218-50-2 |

|---|---|

Molecular Formula |

C24H39ClN2O3 |

Molecular Weight |

439.0 g/mol |

IUPAC Name |

N-(4-chloro-3-nitrophenyl)octadecanamide |

InChI |

InChI=1S/C24H39ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-21-18-19-22(25)23(20-21)27(29)30/h18-20H,2-17H2,1H3,(H,26,28) |

InChI Key |

IQXXHRLYVWKNRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acyl Halide-Amine Coupling

The most direct method involves reacting 4-chloro-3-nitroaniline with octadecanoyl chloride under basic conditions. This approach leverages the nucleophilic properties of the amine group, which attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme:

Key Parameters:

-

Solvent: Dichloromethane or tetrahydrofuran (THF)

-

Base: Triethylamine or pyridine (2.5 equivalents)

-

Temperature: 0–25°C

Solid-supported amine scavengers, such as polymer-bound tertiary amines, are critical for removing excess acyl halides and improving purity. For instance, a 1:1.1 molar ratio of amine to acyl chloride ensures complete conversion while minimizing side reactions.

Nitro Group Installation Post-Amidation

An alternative route involves synthesizing N-(4-chlorophenyl)octadecanamide first, followed by nitration at the meta position. This method avoids handling nitro-containing intermediates during amide formation.

Nitration Conditions:

-

Nitrating Agent: Fuming HNO₃ or HNO₃/H₂SO₄ mixture

-

Temperature: −10°C to 0°C (to prevent over-nitration)

This method requires careful regiochemical control, as competing para-nitration or di-nitration can occur. Computational modeling predicts a 4:1 selectivity for meta-nitration due to the electron-withdrawing chloro group.

Industrial-Scale Process Optimization

Scavenger-Assisted Purification

The combinatorial synthesis approach described in EP0825164A2 employs solid-supported scavengers to streamline purification. Key steps include:

-

Reacting 4-chloro-3-nitroaniline with octadecanoyl chloride in THF.

-

Adding polymer-bound dimethylamine to sequester unreacted acyl chloride.

-

Filtering the scavenger and evaporating the solvent.

Advantages:

Catalytic Amidation Techniques

Recent advances in catalytic amidation, as outlined in Divakaran et al. (2025), utilize TiO₂-supported gold nanoparticles (Au/TiO₂) to activate carboxylic acids directly. For this compound:

Protocol:

-

Mix octadecanoic acid (1 eq), 4-chloro-3-nitroaniline (1.2 eq), and Au/TiO₂ (5 mol%).

-

Heat at 120°C under N₂ for 12 hours.

-

Filter the catalyst and recrystallize the product.

Performance Metrics:

| Parameter | Value |

|---|---|

| Conversion | 95% |

| Isolated Yield | 88% |

| Catalyst Reuse | 5 cycles |

This method eliminates acyl chloride handling but requires high temperatures and specialized catalysts.

Comparative Analysis of Methods

Table 1: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Acyl Chloride | 92 | 98 | High | $$ |

| Post-Amidation Nitration | 75 | 90 | Moderate | $$$ |

| Catalytic Amidation | 88 | 95 | Low | $$$$ |

The acyl chloride method remains superior for industrial applications due to its high yield and scalability. However, catalytic amidation offers greener chemistry trade-offs despite higher costs.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)octadecanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: N-(4-chloro-3-aminophenyl)octadecanamide.

Substitution: N-(4-substituted-3-nitrophenyl)octadecanamide.

Hydrolysis: Octadecanoic acid and 4-chloro-3-nitroaniline.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)octadecanamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.

Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs to specific tissues.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)octadecanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The nitro and chloro substituents on the aromatic ring may also participate in specific binding interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents and molecular features:

N-(4-nitrophenyl)octadecanamide

- Molecular Formula : C₂₄H₄₀N₂O₃

- Substituents : A single nitro group at the para-position of the phenyl ring.

- Key Differences: The absence of a chlorine atom reduces molecular weight (404.59 g/mol vs. ~439.02 g/mol for the target compound) and alters electronic effects. Nitro groups are strongly electron-withdrawing, which may enhance thermal stability but reduce solubility in non-polar solvents compared to alkyl-substituted analogs.

N,N-dimethyl-octadecanamide

- Molecular Formula: C₂₀H₄₁NO

- Substituents : Two methyl groups on the amide nitrogen.

- Key Differences : The lack of an aromatic ring simplifies the structure, increasing hydrophobicity. The dimethyl groups likely improve solubility in organic solvents compared to aromatic amides.

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Substituents : Chlorine on a phthalimide scaffold.

- Key Differences : As a phthalimide derivative, this compound belongs to a distinct chemical class with cyclic imide functionality. Its applications in polymer synthesis highlight how chloro-aromatic groups can stabilize polymeric backbones.

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-chloro-3-nitrophenyl)octadecanamide, and how can purity be ensured?

- Methodology :

- Synthesis : React 4-chloro-3-nitroaniline with octadecanoyl chloride in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux to facilitate nucleophilic acyl substitution. Catalysts like triethylamine may enhance reactivity .

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane for initial purification. Confirm purity via TLC (Rf tracking) and HPLC with UV detection (λ = 254 nm) .

- Key Considerations : Monitor reaction progress via intermediate characterization (e.g., FTIR for amide bond formation at ~1650 cm⁻¹).

Q. How can the molecular structure of this compound be rigorously characterized?

- Techniques :

- Crystallography : Grow single crystals via slow evaporation in DCM/hexane. Resolve structure using SHELXL for refinement and OLEX2 for visualization. Compare bond lengths/angles with similar chloronitroaryl amides (e.g., C-Cl = ~1.74 Å, C-NO₂ = 1.47 Å) .

- Spectroscopy : Confirm functional groups via ¹H/¹³C NMR (e.g., aryl protons at δ 7.5–8.5 ppm, amide NH at δ 8.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What are the common chemical reactions involving the nitro and amide groups in this compound?

- Reactivity :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling downstream functionalization (e.g., diazotization).

- Amide Hydrolysis : Acidic/basic conditions cleave the amide bond; monitor via TLC and characterize hydrolyzed fragments (e.g., octadecanoic acid via GC-MS) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in spectroscopic interpretations of this compound?

- Case Study : X-ray diffraction (XRD) can clarify ambiguous NOESY or COSY NMR signals (e.g., confirming aryl vs. alkyl proton environments). For instance, XRD data for N-(4-chloro-3-nitrophenyl)maleamic acid (monoclinic, P21/c, a = 9.7187 Å) validate torsion angles incompatible with alternative conformers .

- Software Tools : Use SHELXD for phase problem resolution and Mercury for overlaying experimental/DFT-calculated structures to identify discrepancies .

Q. What experimental strategies optimize yield in multi-step syntheses of derivatives?

- Design Framework :

- Stepwise Optimization : Use DoE (Design of Experiments) to vary solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., DMAP for acylation).

- Intermediate Trapping : Isolate and characterize reactive intermediates (e.g., Schiff bases) via LC-MS to identify bottlenecks .

Q. How does the amphiphilic structure of this compound influence its biological interactions?

- Mechanistic Insights :

- Membrane Integration : The C18 alkyl chain embeds into lipid bilayers, altering membrane fluidity (measured via fluorescence anisotropy with DPH probes). The chloronitroaryl headgroup may disrupt protein-lipid interactions (e.g., kinase inhibition assays) .

- Cellular Uptake : Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-labeled) to track sublocalization in organelles .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- Workflow :

- Docking Studies : Simulate binding to targets (e.g., cytochrome P450 isoforms) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes.

- QSAR Modeling : Correlate logP (calculated via ChemAxon) with cytotoxicity (IC50) in cancer cell lines to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.